![molecular formula C11H12N2O2 B3181378 6,7-Dimethoxyisoquinolin-3-amine CAS No. 82117-33-7](/img/structure/B3181378.png)
6,7-Dimethoxyisoquinolin-3-amine
Overview
Description
6,7-Dimethoxyisoquinolin-3-amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is used for research purposes .
Synthesis Analysis
A novel series of 5-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-yl)-2-phenyl-2H-1,2,3-triazol-4-amines were synthesized from the raw material, 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolin-1yl)acetonitrile .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxyisoquinolin-3-amine can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
Amines, including 6,7-Dimethoxyisoquinolin-3-amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
6,7-Dimethoxyisoquinolin-3-amine is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties can be obtained through experimental measurements .Scientific Research Applications
Chemical Properties
“6,7-Dimethoxyisoquinolin-3-amine” is a chemical compound with the CAS Number: 82117-33-7 and a molecular weight of 204.23 . It is a pale-yellow to yellow-brown solid .
Antitumor Activity
A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed, synthesized, and their in vitro antitumor activities were evaluated . Most of them showed excellent potency against the four tested cancer cell lines as compared with sorafenib . Particularly, a promising compound was identified, which showed the most potent antitumor activities with IC50 values of 0.08, 0.09, 0.16, and 0.19 µmol/L against H460, HT-29, MKN-45, and MDA-MB-231 cell lines, respectively .
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship (SAR) analysis indicated that compounds with dimethylamino or diethylamino group at the C4 position of 6,7-dimethoxyquinazoline moiety exhibited superior activities than compounds bearing morpholino groups .
Safety and Hazards
The safety data sheet (SDS) for 6,7-Dimethoxyisoquinolin-3-amine provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
6,7-dimethoxyisoquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-3-7-5-11(12)13-6-8(7)4-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZJZZKBULSFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301524 | |
Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinolin-3-amine | |
CAS RN |
82117-33-7 | |
Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82117-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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